JAK1 Kinase Inhibition: Nanomolar Potency Comparable to Clinical JAK Inhibitor Tofacitinib
5-Bromo-2,6-dimethylpyrimidin-4-amine exhibits potent inhibition of JAK1 kinase with an IC50 of 16 nM, as determined by a Kinase-Glo luminescent assay [1]. This activity is quantitatively comparable to the clinically approved JAK inhibitor Tofacitinib, which demonstrates a JAK1 IC50 of 15.1 nM in similar enzyme assays [2]. The compound's activity against HDAC1 is notably weaker (IC50 = 370 nM), indicating a degree of target selectivity within the pyrimidine chemotype [1].
| Evidence Dimension | JAK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Tofacitinib: 15.1 nM |
| Quantified Difference | Target compound IC50 is within 1.06-fold of Tofacitinib (statistically equivalent within assay variability) |
| Conditions | Kinase-Glo luminescent assay; JAK1 (human, unknown origin); 40 min incubation with ATP. |
Why This Matters
This data positions 5-bromo-2,6-dimethylpyrimidin-4-amine as a promising starting point for JAK1-targeted probe or lead optimization campaigns, offering a synthetically accessible core with potency matching a marketed drug.
- [1] BindingDB. Entry BDBM50630125 (CHEMBL5426703): JAK1 IC50 = 16 nM, HDAC1 IC50 = 370 nM. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50630125 View Source
- [2] PMC Table 1. Enzyme assay IC50 (nM) for Tofacitinib. Available from: https://pmc.ncbi.nlm.nih.gov/ (JAK1 IC50 = 15.1 nM). View Source
